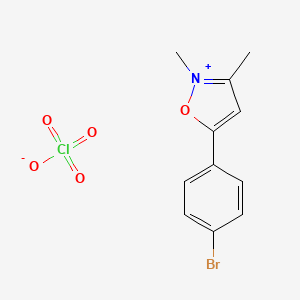
2,2-Diphenyl-3-sulfanylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diphenyl-3-sulfanylpropanoic acid is an organosulfur compound characterized by the presence of both carboxylic acid and thiol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenyl-3-sulfanylpropanoic acid typically involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide and an aqueous medium to facilitate the hydrolysis process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Diphenyl-3-sulfanylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers.
Wissenschaftliche Forschungsanwendungen
2,2-Diphenyl-3-sulfanylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of polymers and materials with specific chemical properties
Wirkmechanismus
The mechanism by which 2,2-Diphenyl-3-sulfanylpropanoic acid exerts its effects involves the interaction of its thiol group with various molecular targets. This interaction can lead to the formation of disulfide bonds, which play a crucial role in protein folding and stability. Additionally, the compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Vergleich Mit ähnlichen Verbindungen
3-Mercaptopropionic acid: Another organosulfur compound with similar thiol and carboxylic acid groups.
Phenylsulfamoyl carboxylic acids: These compounds also contain sulfonyl and carboxylic acid groups and exhibit similar biological activities.
Uniqueness: 2,2-Diphenyl-3-sulfanylpropanoic acid is unique due to the presence of two phenyl groups, which can enhance its stability and reactivity compared to other similar compounds. This structural feature may also contribute to its distinct biological and chemical properties .
Eigenschaften
CAS-Nummer |
53216-38-9 |
|---|---|
Molekularformel |
C15H14O2S |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
2,2-diphenyl-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C15H14O2S/c16-14(17)15(11-18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,18H,11H2,(H,16,17) |
InChI-Schlüssel |
GRQWVXFUKGSABP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CS)(C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


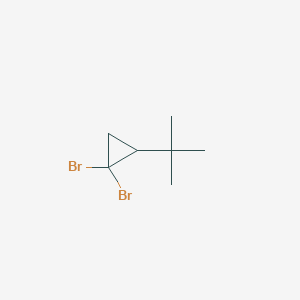
![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)
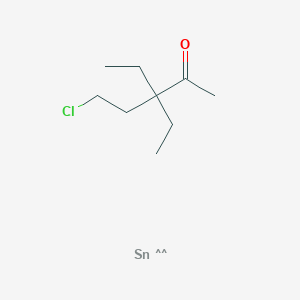
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
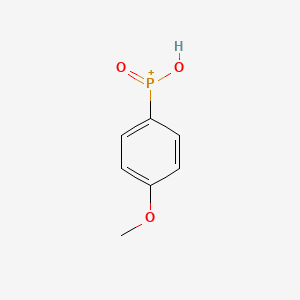

![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
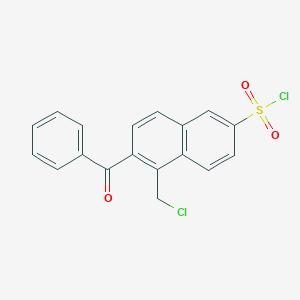
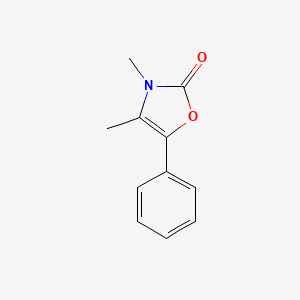


![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)
